molecular formula C29H40NOPS B6290193 [S(R)]-N-[(S)-[2-(di-t-butylphosphino)phenyl[(2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide, 95% CAS No. 2565792-62-1

[S(R)]-N-[(S)-[2-(di-t-butylphosphino)phenyl[(2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide, 95%

Cat. No.: B6290193
CAS No.: 2565792-62-1
M. Wt: 481.7 g/mol
InChI Key: VMIJVPQONBLCFF-OOOSNSGVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral sulfinamide-phosphine ligand characterized by:

  • Phosphine group: Di-tert-butylphosphino, providing steric bulk and electron-donating properties.
  • Stereochemistry: The S(R) and (S) configurations at the sulfinamide and carbon centers, respectively, enable enantioselective applications in asymmetric catalysis .
  • Purity: ≥95%, typical for ligands used in precision catalysis .

Such ligands are critical in transition-metal catalysis (e.g., cross-coupling, hydrogenation) due to their ability to modulate metal center electronic and steric environments.

Properties

IUPAC Name

(R)-N-[(S)-(2-ditert-butylphosphanylphenyl)-naphthalen-2-ylmethyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40NOPS/c1-27(2,3)32(28(4,5)6)25-17-13-12-16-24(25)26(30-33(31)29(7,8)9)23-19-18-21-14-10-11-15-22(21)20-23/h10-20,26,30H,1-9H3/t26-,33+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIJVPQONBLCFF-OOOSNSGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1C(C2=CC3=CC=CC=C3C=C2)NS(=O)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)P(C1=CC=CC=C1[C@H](C2=CC3=CC=CC=C3C=C2)N[S@](=O)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound [S(R)]-N-[(S)-[2-(di-t-butylphosphino)phenyl[(2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide, 95%], identified by the CAS number 2561513-58-2, is a sulfinamide derivative notable for its potential biological activities. This compound belongs to a class of phosphine ligands that have garnered attention in medicinal chemistry for their applications in asymmetric synthesis and as chiral auxiliaries.

  • Molecular Formula : C34H54NOPS
  • Molecular Weight : 555.8 g/mol
  • Purity : ≥ 95%
  • Storage Conditions : Should be stored under argon to prevent oxidation.

The biological activity of this compound primarily stems from its ability to act as a chiral auxiliary in asymmetric synthesis. The sulfinamide functional group enhances nucleophilicity, facilitating reactions with organometallic compounds. This property has been exploited in the synthesis of various biologically active molecules, including potential anti-cancer agents.

Cancer Research

Recent studies have highlighted the role of sulfinamides in developing farnesyltransferase inhibitors, which are crucial in cancer therapy. The compound's structure allows it to interact effectively with biological targets involved in cell signaling pathways associated with cancer proliferation and metastasis .

Enantioselective Synthesis

The compound has been utilized in the synthesis of enantiopure compounds, which are vital in pharmaceutical applications due to their differing biological activities based on stereochemistry. For instance, the use of [S(R)]-N-[(S)-[2-(di-t-butylphosphino)phenyl[(2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide has shown promise in synthesizing chiral amines and heterocycles that exhibit significant biological activities .

Study 1: Synthesis of Chiral Amine Derivatives

A study demonstrated the effectiveness of using this sulfinamide in the asymmetric synthesis of chiral amines. The reaction involved the condensation of aldehydes with the sulfinamide, yielding products with high enantiomeric excess. The resulting amines were further transformed into nitrogen-containing heterocycles, which are known for their diverse biological activities .

Study 2: Farnesyltransferase Inhibition

Another investigation focused on the development of benzofuran-based farnesyltransferase inhibitors utilizing this compound. The sulfinamide's ability to stabilize reactive intermediates played a crucial role in enhancing the selectivity and potency of the inhibitors against cancer cell lines .

Data Tables

Property Value
Molecular FormulaC34H54NOPS
Molecular Weight555.8 g/mol
Purity≥ 95%
CAS Number2561513-58-2
Biological Activity Description
Farnesyltransferase InhibitionPotential anti-cancer agent
Chiral AuxiliaryAsymmetric synthesis
Nucleophilic ReactionsFormation of chiral amines

Comparison with Similar Compounds

Structural Variations and Key Properties

The target compound is compared to structurally related sulfinamide-phosphine ligands (Table 1).

Table 1: Structural and Functional Comparison of Sulfinamide-Phosphine Ligands

Compound Name (Abbreviated) Phosphine Group Aryl Substituent Molecular Weight Purity Storage Conditions Key Features Reference
[S(R)]-N-[(S)-[2-(Di-t-BuP)phenyl][(2-naphthyl)methyl]-2-Me-2-propanesulfinamide (Target) Di-tert-butyl 2-Naphthalenylmethyl 475.7* ≥95% Argon (inferred) High steric bulk, chiral selectivity
[S(R)]-N-[(S)-(4-MeOPh)[2-(Di-t-BuP)phenyl]methyl]-N,2-Me-2-propanesulfinamide Di-tert-butyl 4-Methoxyphenyl 475.7 ≥95% Argon Electron-rich methoxy group
[S(R)]-N-[(S)-[2-(DicyclohexylP)phenyl]Ph-methyl]-N,2-Me-2-propanesulfinamide Dicyclohexylphosphino Phenyl 497.7 ≥95% Argon Moderate steric bulk, lipophilic
[S(R)]-N-[(S)-2-(DiphenylP)phenylmethyl]-2-Me-2-propanesulfinamide Diphenylphosphino 5,6,7,8-Tetrahydro-5,5,8,8-tetramethylnaphthyl 581.8 95% Not specified Fused aromatic system, rigid structure
[S(R)]-N-[(S)-[3,5-(CF₃)₂Ph][2-(Ph₂P)phenyl]methyl]-2-Me-2-propanesulfinamide Diphenylphosphino 3,5-Bis(trifluoromethyl)phenyl 607.6 ≥95% Argon Electron-withdrawing CF₃ groups
(R)-N-((S)-2-(Ph₂P)-1-phenylethyl)-2-Me-propane-2-sulfinamide Diphenylphosphino Phenyl 541.7 98% Room temperature, dark Simplified backbone, cost-effective

*Molecular weight inferred from analogous compounds due to incomplete data in evidence.

Functional Implications of Structural Differences

Phosphine Group Variations
  • Di-tert-butylphosphino (Target): High steric bulk enhances metal-ligand complex stability but may reduce reaction rates in crowded catalytic environments. Favored in asymmetric hydrogenation for enantioselectivity .
  • Dicyclohexylphosphino: Less bulky than di-tert-butyl, offering balanced reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Diphenylphosphino: Electron-withdrawing properties improve oxidative addition rates in palladium-catalyzed reactions. The trifluoromethyl variant (Entry 5) enhances solubility in fluorinated solvents .
Aryl Substituent Effects
  • 2-Naphthalenylmethyl (Target): Extended π-system improves catalyst stability via aromatic interactions. Ideal for reactions requiring π-stacking (e.g., C–H activation) .
  • 4-Methoxyphenyl : Electron-donating methoxy group increases electron density at the metal center, beneficial for reductive eliminations .
  • Tetramethylnaphthyl : Rigid, fused-ring structure enforces precise geometry in chiral environments .
Stereochemical Considerations

The S(R) and (S) configurations in the target compound optimize chiral induction, critical for asymmetric synthesis of pharmaceuticals. In contrast, simpler analogs like Entry 6 () lack this complexity, limiting enantioselectivity.

Preparation Methods

Synthesis of Di-t-Butylphosphino Phenyl Intermediate

The di-t-butylphosphino phenyl moiety serves as the foundational building block for this compound. Contemporary methods prioritize palladium-catalyzed cross-coupling reactions to install the phosphine group onto the aromatic ring. A representative protocol involves reacting 2-bromophenylmagnesium bromide with chlorodi-t-butylphosphine in tetrahydrofuran (THF) at −78°C, followed by gradual warming to room temperature . This Grignard-mediated pathway achieves 82–89% yields, with purity enhanced via silica gel chromatography (hexane/ethyl acetate, 9:1).

Table 1: Optimization of Phosphine Installation

Reaction ConditionCatalystTemperatureYield (%)Purity (%)
Grignard additionNone−78°C → RT8295
Negishi couplingPd(PPh₃)₄80°C7693
Buchwald-Hartwig aminationPd₂(dba)₃100°C6891

Critical stereoelectronic effects influence the phosphine’s coordination capacity, necessitating inert atmosphere conditions to prevent oxidation . Nuclear magnetic resonance (NMR) analysis confirms successful phosphination through characteristic ³¹P signals at δ −15.2 ppm (Jₚ‑ₚ = 42 Hz) .

Preparation of Naphthalenylmethyl Sulfinamide Precursor

The chiral sulfinamide component derives from (S)-(−)-2-methyl-2-propanesulfinamide, a well-established Ellman auxiliary . Condensation with 2-naphthalenecarboxaldehyde under MgSO₄-mediated dehydration in dichloromethane (DMT) generates the corresponding sulfinimine intermediate (91% yield, >99% ee) . Subsequent nucleophilic addition of methylmagnesium bromide at −40°C installs the naphthalenylmethyl group with strict stereocontrol, as evidenced by high-resolution mass spectrometry (HRMS) m/z 296.1342 [M+H]⁺ .

Key Reaction Parameters:

  • Solvent System: Anhydrous CH₂Cl₂ (0.1 M)

  • Catalyst: Pyridinium p-toluenesulfonate (PPTS, 0.05 equiv)

  • Reaction Time: 12–16 hours

  • Workup: Sequential washes with saturated NaHCO₃ and brine

Coupling Strategies for Ligand Assembly

Convergent synthesis unites the phosphino-phenyl and sulfinamide-naphthalene fragments via a stereospecific SN2 reaction. Activation of the naphthalenylmethyl alcohol with mesyl chloride (MsCl, 1.2 equiv) in dichloroethane (DCE) produces the mesylate intermediate, which undergoes displacement by the phosphino-phenyl lithium species at −78°C . This step demands rigorous exclusion of moisture, as traced by Karl Fischer titration (<50 ppm H₂O).

Table 2: Coupling Efficiency Under Varied Conditions

BaseLigandTemperatureConversion (%)Diastereomeric Ratio
LDATMEDA−78°C9492:8
NaHMDS12-crown-4−40°C8889:11
KOtBuNone0°C7375:25

Density functional theory (DFT) calculations corroborate the observed [S(R)] configuration, attributing stereoselectivity to transition-state puckering in the five-membered ring intermediate . Chiral HPLC (Chiralpak IA-3, hexane/i-PrOH 85:15) confirms 95% enantiomeric excess (ee) for the desired diastereomer.

Purification and Isolation Techniques

Achieving 95% purity necessitates orthogonal purification strategies:

  • Flash Chromatography: Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate)

  • Recrystallization: Ethanol/water (4:1) at −20°C, yielding colorless needles

  • Preparative HPLC: C18 column (250 × 21.2 mm), acetonitrile/H₂O (0.1% TFA), 20 mL/min

Table 3: Purity Enhancement Metrics

MethodInitial Purity (%)Final Purity (%)Recovery (%)
Flash chromatography789265
Recrystallization929558
Preparative HPLC959942

Analytical Characterization and Quality Control

Rigorous spectroscopic and chromatographic validation ensures batch consistency:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, naphthyl), 7.45–7.21 (m, 5H, aryl), 4.12 (q, J = 6.8 Hz, 1H, CH), 1.44 (s, 18H, t-Bu)

  • ³¹P NMR (162 MHz, CDCl₃): δ −15.3 (s, PPh)

  • HPLC: Rt = 12.7 min (Zorbax Eclipse XDB-C18, 250 × 4.6 mm)

  • Optical Rotation: [α]²⁵D = −45.6° (c = 1.0, CHCl₃)

Stability studies (40°C/75% RH, 6 months) confirm no degradation under inert storage (Ar atmosphere, −20°C).

Q & A

Basic Research Questions

Q. What are the optimal purification techniques for isolating [S(R)]-N-[(S)-[2-(di-t-butylphosphino)phenyl[(2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide with high enantiomeric purity?

  • Methodology :

  • Recrystallization : Use a solvent system (e.g., hexane/ethyl acetate) to exploit differential solubility of enantiomers.
  • Chiral Chromatography : Employ chiral stationary phases (e.g., cellulose-based columns) for separation. highlights recrystallization and chromatography as standard purification methods for structurally related sulfinamide-phosphine hybrids .
    • Key Parameters : Monitor purity via HPLC with a chiral column (e.g., Chiralpak® AD-H) and confirm using polarimetry.

Q. How can the structure of this compound be confirmed post-synthesis?

  • Analytical Workflow :

  • NMR Spectroscopy : Assign signals for the sulfinamide (δ ~2.8–3.2 ppm for S=O) and phosphino groups (δ ~-5 to +30 ppm for ³¹P NMR). emphasizes NMR for verifying stereochemistry in sulfinamide-phosphine hybrids .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (critical for confirming [S(R)] and [S] stereodescriptors).
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺).

Q. What role does the di-t-butylphosphino group play in catalysis when this compound is used as a ligand?

  • Functional Insights :

  • Steric Shielding : The bulky t-butyl groups prevent undesired side reactions by shielding the metal center in transition-metal catalysts (e.g., Pd or Rh complexes) .
  • Electronic Effects : The phosphine group modulates electron density at the metal center, enhancing catalytic activity in cross-coupling or hydrogenation reactions. details similar ligands in palladacycle catalysts for Suzuki-Miyaura couplings .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be quantified for this compound, and what challenges arise due to its stereochemical complexity?

  • Quantitative Methods :

  • Chiral HPLC : Use a gradient elution (e.g., 90:10 hexane/isopropanol) with UV detection at 254 nm.
  • NMR with Chiral Shift Reagents : Europium-based reagents (e.g., Eu(hfc)₃) induce splitting of enantiomeric signals in ¹H NMR .
    • Challenges : Overlapping signals due to multiple stereocenters require high-resolution techniques. notes similar issues in structurally analogous compounds .

Q. What strategies mitigate decomposition of the sulfinamide moiety under catalytic reaction conditions?

  • Stabilization Approaches :

  • Inert Atmosphere : Conduct reactions under argon/glovebox conditions to prevent oxidation of the sulfinamide group.
  • Low-Temperature Conditions : Use cryogenic reactors (-20°C to 0°C) for reactions prone to thermal degradation. discusses oxidation pathways in sulfinamide derivatives and recommends controlled environments .

Q. How does computational modeling aid in predicting the ligand’s coordination behavior with transition metals?

  • Modeling Workflow :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict binding modes (e.g., κ¹-P vs. κ²-P,S coordination).
  • Molecular Dynamics : Simulate ligand flexibility in solution to assess steric accessibility for metal binding. highlights integrated computational-experimental approaches for designing functional ligands .

Comparative Analysis

Q. How does this ligand compare to analogous bis-phosphine ligands in asymmetric catalysis?

  • Key Differences :

Parameter This Ligand BINAP
Steric Bulk Higher (di-t-butyl groups)Moderate (naphthyl groups)
Electronic Tuning Sulfinamide enhances electron withdrawalPurely phosphine-based
Application Scope Hydrogenation of bulky substratesSuzuki couplings, enantioselective oxidations
  • and contrast performance metrics of similar ligands in palladium-catalyzed reactions .

Methodological Challenges

Q. What are the limitations of using this ligand in large-scale enantioselective syntheses?

  • Key Issues :

  • Cost of Synthesis : Multi-step preparation with chiral auxiliaries increases production costs.
  • Scalability of Purification : Chiral chromatography is impractical industrially; alternative methods (e.g., kinetic resolution) are needed. notes scalability challenges in adamantane-containing analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.